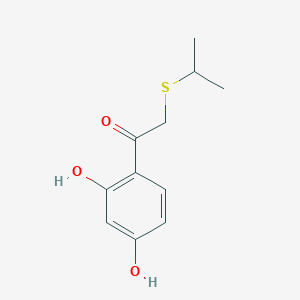

1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C11H14O3S |

|---|---|

Molekulargewicht |

226.29 g/mol |

IUPAC-Name |

1-(2,4-dihydroxyphenyl)-2-propan-2-ylsulfanylethanone |

InChI |

InChI=1S/C11H14O3S/c1-7(2)15-6-11(14)9-4-3-8(12)5-10(9)13/h3-5,7,12-13H,6H2,1-2H3 |

InChI-Schlüssel |

DERSMGBDKLOGEE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)SCC(=O)C1=C(C=C(C=C1)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Route for Thioether-Substituted Acetophenones

A widely reported method for synthesizing 2-(heteroarylthio)ethanones involves the reaction of mercapto-based compounds with bromo-substituted hydroxyacetophenones under basic conditions. Specifically:

- Mercapto compounds (R–SH), including isopropylthiol, are dissolved in a freshly prepared methanolic sodium hydroxide solution to generate the thiolate anion.

- 2-Bromo-4’-hydroxyacetophenone (or its positional isomers) is then added to the reaction mixture.

- The nucleophilic thiolate attacks the electrophilic carbon adjacent to the bromine, substituting the bromide and forming the thioether linkage.

- The reaction is typically conducted at room temperature with stirring for several hours.

- The product precipitates upon addition of water, is filtered, washed, and purified by crystallization from suitable solvents such as ethanol.

This single-step nucleophilic substitution is efficient for attaching various alkyl or aryl thio groups to the acetophenone framework.

Specific Considerations for Isopropylthio Substitution

For the preparation of the isopropylthio derivative, isopropyl mercaptan (2-propanethiol) serves as the mercapto source. The reaction conditions are optimized to favor substitution on the 2-bromo-4’-hydroxyacetophenone substrate, yielding this compound.

- The use of methanolic NaOH ensures deprotonation of the thiol to the reactive thiolate.

- Room temperature conditions prevent side reactions such as oxidation of the thiol.

- Purification by crystallization ensures high purity of the final product.

This method aligns with the general synthetic approach for related compounds reported in the literature.

Data Table: Typical Reaction Parameters for Preparation

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiolate formation | Isopropyl mercaptan + NaOH in methanol | Room temp (~25) | 0.2 (10 min) | - | Generates nucleophilic thiolate anion |

| Nucleophilic substitution | 2-Bromo-4’-hydroxyacetophenone + thiolate | Room temp (~25) | 3-5 | 70-85 | Stirring, precipitation upon water addition |

| Purification | Filtration, washing, crystallization (ethanol) | Ambient | - | - | Ensures purity of the thioether product |

Comprehensive Research Findings

- The nucleophilic substitution method using mercapto compounds and bromo-substituted hydroxyacetophenones is a robust and reproducible route to synthesize this compound and analogues.

- The reaction proceeds under mild conditions without the need for harsh catalysts or elevated temperatures, minimizing side reactions and degradation.

- Purification by crystallization is effective due to the distinct solubility properties of the thioether product.

- Spectroscopic characterization (e.g., NMR, IR, MS) confirms the successful substitution of the bromine by the isopropylthio group, maintaining the dihydroxyphenyl moiety intact.

- The compound’s structure and properties have been further studied in relation to biological activities such as enzyme inhibition, indicating the significance of the isopropylthio substituent in modulating activity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thioether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thioethers or amines.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways related to cell survival, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

*Calculated based on analogous compounds due to lack of direct data.

Key Observations:

Substituent Impact on Bioactivity: The 2,4-dihydroxyphenyl group is associated with antioxidant and metal-chelating properties, as seen in Ononetin, which inhibits enzymes like cytochrome P450 . The isopropylthio (-S-iPr) group in the target compound may improve metabolic stability compared to bulkier thioethers (e.g., -S-Ph in ), which could hinder membrane penetration.

Synthetic Accessibility: Thioether-containing acetophenones are typically synthesized via nucleophilic substitution of bromo- or chloroacetophenones with thiols. For example, 1-Cyclohexyl-2-(phenylthio)ethan-1-one was prepared in 52.4% yield using K₂CO₃ as a base , suggesting similar methods could apply to the target compound.

Physical Properties: Hydroxyl groups increase water solubility, but the isopropylthio group counteracts this by adding hydrophobicity. Ononetin, with a methoxyphenyl group, exhibits balanced solubility and stability, making it a candidate for drug development .

Stability and Toxicity Considerations

- Thioethers are prone to oxidation, forming sulfoxides or sulfones, which may alter bioactivity .

Biologische Aktivität

1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one, also known as 2',4'-dihydroxyacetophenone, is a phenolic compound characterized by the presence of hydroxyl groups at the 2 and 4 positions of the aromatic ring. This compound has garnered attention in scientific research due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C11H14O3S

- Molecular Weight : 226.29 g/mol

- CAS Number : 1179723-18-2

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to the electron-donating nature of the hydroxyl groups, which can neutralize free radicals and reduce oxidative stress in biological systems. The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against cellular damage.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, thereby reducing inflammation-related tissue damage. This activity suggests its potential use in treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanisms underlying these effects are still under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin synthesis. Studies have shown that it can significantly reduce melanin content by inhibiting tyrosinase activity and accelerating its degradation .

- Modulation of Gene Expression : It is believed that this compound can influence the expression levels of genes associated with oxidative stress and inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

- Tyrosinase Inhibition Study :

-

Antioxidant Activity Assessment :

- Research indicated that this compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models, supporting its potential use as an antioxidant agent.

-

Anti-inflammatory Research :

- Investigations into its anti-inflammatory properties revealed a reduction in pro-inflammatory cytokines in cell cultures treated with the compound, suggesting a mechanism for its therapeutic effects in inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2',4'-Dihydroxyacetophenone | C8H8O3 | Antioxidant properties |

| Resacetophenone | C10H10O3 | Similar structure without isopropylthio group |

| 4-Acetylresorcinol | C10H10O3 | Contains an additional hydroxyl group |

| 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone | C14H12O4 | Multiple hydroxyl substitutions |

Q & A

Q. What synthetic methodologies are commonly employed for 1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one?

The compound can be synthesized via Claisen-Schmidt condensation or thiol-ene coupling . For example, a modified Claisen-Schmidt approach involves reacting 2,4-dihydroxyacetophenone with an isopropylthiol derivative under acidic or basic conditions. Ethanol or methanol is often used as a solvent, with thionyl chloride (SOCl₂) as a catalyst for keto-enol tautomerization. Post-synthesis purification typically involves column chromatography using silica gel and a hexane-ethyl acetate gradient .

Q. How is the structural integrity of this compound validated experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the dihydroxyphenyl group (δ ~6–7 ppm for aromatic protons) and the isopropylthio moiety (δ ~1.2–1.4 ppm for CH₃ groups). Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (C₁₁H₁₄O₃S, m/z ~226). Infrared (IR) spectroscopy identifies key functional groups, such as hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Q. What solvents and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of phenolic intermediates, while mild bases (e.g., K₂CO₃) facilitate nucleophilic substitution at the thioether position. Reaction temperatures are typically maintained at 60–80°C to balance reactivity and minimize side reactions like oxidation of the thiol group .

Advanced Research Questions

Q. How do the hydroxyl and thioether groups influence the compound’s reactivity in substitution reactions?

The 2,4-dihydroxyphenyl group acts as an electron-donating moiety, activating the aromatic ring toward electrophilic substitution. The isopropylthio group can undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions (e.g., H₂O₂/CH₃COOH). Competitive reactivity between hydroxyl deprotonation and thioether substitution must be managed via pH adjustment (e.g., buffered conditions at pH 7–9) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. antioxidant efficacy) often arise from assay variability (e.g., bacterial strain specificity or ROS detection methods). Dose-response studies (IC₅₀/EC₅₀ quantification) and metabolic stability tests (e.g., liver microsome assays) clarify potency. Cross-validation using orthogonal assays (e.g., disk diffusion vs. broth microdilution for antimicrobial activity) is recommended .

Q. How can computational models predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding sites in enzymes like tyrosinase or cyclooxygenase-2. Quantitative Structure-Activity Relationship (QSAR) models correlate electronic descriptors (e.g., HOMO-LUMO gap) with observed bioactivity. Density Functional Theory (DFT) calculations assess redox potential, predicting antioxidant capacity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound’s derivatives?

A fragment-based approach systematically modifies substituents:

- Replace the isopropylthio group with alkyl/aryl thioethers to assess steric effects.

- Introduce halogen atoms at the phenyl ring to evaluate electronic contributions. Biological testing should include positive controls (e.g., ascorbic acid for antioxidant assays) and statistical validation (ANOVA, p < 0.05) .

Methodological Notes

- Synthesis Challenges : Thiol group oxidation during storage requires inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) in reaction mixtures .

- Analytical Pitfalls : Hydroxyl protons in NMR may broaden due to hydrogen bonding; deuterated DMSO-d₆ is preferred for resolution .

- Biological Assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish specific activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.